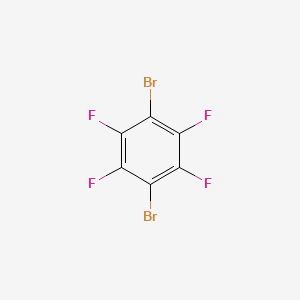

1,4-Dibromotetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97061. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZULJNRAHOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187968 | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-03-6 | |

| Record name | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9W6V9DNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Dibromotetrafluorobenzene (CAS 344-03-6)

This technical guide provides a comprehensive overview of this compound (CAS 344-03-6), a versatile fluorinated aromatic compound. It details its chemical and physical properties, safety and handling protocols, key applications, and detailed experimental methodologies.

Core Properties and Identification

This compound is a specialized aromatic compound recognized for its stability and utility as a chemical intermediate.[1][2] Its structure, featuring a tetrafluorinated benzene (B151609) ring with two bromine atoms in a para-substitution pattern, makes it a valuable building block in various fields of chemical synthesis.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrafluorobenzene | [3][4] |

| CAS Number | 344-03-6 | [1][5][6] |

| Molecular Formula | C₆Br₂F₄ | [1][6] |

| Molecular Weight | 307.87 g/mol | [1][5][6] |

| EC Number | 206-448-5 | [5] |

| MDL Number | MFCD00000309 | [1][5] |

| PubChem CID | 67653 | [1][3] |

| SMILES | C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | [3] |

| InChI Key | QFTZULJNRAHOIY-UHFFFAOYSA-N | [4][5] |

Physicochemical Data

The compound is a white to off-white crystalline solid at room temperature.[1] It is noted for its thermal stability and resistance to degradation, which are valuable properties in the synthesis of advanced materials.[1][2]

| Property | Value | Source(s) |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 77 - 81 °C | [1][5][7] |

| Purity | ≥98% (GC) to ≥99% | [1][5] |

| Solubility | Almost transparent in methanol | [7][8] |

| Storage Temperature | Room Temperature | [1] |

Safety and Handling

Proper handling of this compound is essential due to its irritant properties. Adherence to safety protocols is mandatory to minimize risk.

| Category | Information | Source(s) |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][9] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5][9] |

| Personal Protective Equipment | Dust mask (type N95, US), Eyeshields, Gloves | [5] |

| Storage Class | 11 (Combustible Solids) | [5] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [9] |

| First Aid (Skin) | Take off contaminated clothing. Wash with plenty of water. | [9] |

| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. | [9] |

Key Applications in Research and Development

This compound serves as a critical intermediate in multiple high-tech and research-intensive industries. Its unique combination of bromine and fluorine atoms enhances its reactivity and makes it a preferred choice for applications requiring precision and stability.[2]

-

Synthesis of Fluorinated Compounds : It is a key intermediate for synthesizing various polyfluoroaromatic compounds, which are significant in the development of pharmaceuticals and agrochemicals.[1][10]

-

Material Science : The compound is used to create advanced polymers with enhanced thermal and chemical resistance.[1][2] It is also a precursor for polyfluorinated polyphenylenes, which have applications as special lubricants and protective coatings.[10]

-

Electronics : Due to its excellent dielectric properties, it finds use in producing specialty coatings, insulating materials, and other electronic components.[1][2]

-

Organic Chemistry Research : As a versatile reagent, it helps researchers study reaction mechanisms and forge new synthetic pathways.[1]

-

Fragment-Based Drug Discovery : Fluorinated compounds are of particular interest in ¹⁹F-NMR spectroscopy, a powerful tool for fragment screening in drug discovery to explore interactions between ligands and biological targets.[11]

-

Environmental Studies : The compound is utilized in environmental research to understand the behavior and fate of brominated compounds in ecosystems.[1]

Caption: Logical overview of the primary applications of this compound.

Experimental Protocols

The following protocols are based on methodologies described in "Fluorine Notes".[10]

Synthesis of this compound via Pyrolysis

This process describes the preparation of the title compound from 4-bromotetrafluorobenzenethiol and bromine.[10]

Materials and Equipment:

-

4-bromotetrafluorobenzenethiol

-

Bromine

-

Pyrolysis apparatus

-

Distillation equipment

-

Bruker AV–300 spectrometer (for NMR analysis)

-

HP G1801A chromatograph with a mass-selective detector (for GC-MS analysis)

Procedure:

-

The pyrolysis of 4-bromotetrafluorobenzenethiol is carried out in the presence of bromine.

-

The reaction is conducted at a temperature of approximately 400°C.[10]

-

The resulting product, this compound, is then isolated from the reaction mixture.

-

Purification can be achieved through standard techniques such as distillation or recrystallization.

-

Product identity and purity are confirmed using ¹⁹F and ¹H NMR spectroscopy and GC-MS.[10]

Caption: Workflow for the synthesis of this compound.

Reaction with Potassium Hydrosulfide (B80085) (KSH)

This protocol details the reaction of this compound with KSH, which primarily results in the substitution of bromine atoms with hydrogen.[10]

Materials and Equipment:

-

This compound

-

Potassium hydrosulfide (KSH) solution in ethylene (B1197577) glycol (~4-4.2 mol/L)

-

Dimethylformamide (DMF)

-

Reaction vessel with stirring capability

-

NMR and GC-MS for analysis

Procedure (Typical):

-

Dissolve this compound in DMF in the reaction vessel.

-

With stirring, add the solution of KSH in ethylene glycol to the dissolved compound.

-

Note that mixing the reactants may cause spontaneous heating of the reaction mixture.[10]

-

The reaction leads to a mixture of products, with 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) being the predominant compound formed, alongside smaller amounts of other thiols and tetrafluorobenzenes.[10]

-

The composition of the resulting mixture is highly dependent on reaction conditions such as temperature and the order of reactant mixing.[10] For instance, lower temperatures (1-5°C) can alter the product ratios.[10]

-

Analyze the resulting mixture using ¹⁹F and ¹H NMR and GC-MS to identify and quantify the products.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Technique | Data Reference | Source(s) |

| ¹⁹F NMR | Chemical shifts (δ, ppm) are recorded downfield from C₆F₆ as an internal standard. | [10] |

| ¹H NMR | Chemical shifts (δ, ppm) are recorded downfield from TMS, with HMDS (0.04 ppm from TMS) used as an internal standard. | [10] |

| Mass Spec (GC-MS) | Ionizing electron energy of 70 eV is typically used. | [10] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1,4-ジブロモテトラフルオロベンゼン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 344-03-6 [chemicalbook.com]

- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. Volume # 2(75), March - April 2011 — "Preparation of this compound from 4-bromotetrafluorobenzenethiol and bromine. Reactions of this compound with KSH" [notes.fluorine1.ru]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromotetrafluorobenzene, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this compound in their work.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆Br₂F₄. It is a white crystalline solid at room temperature and is utilized as a key building block in the synthesis of various fluorinated organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₂F₄ | [1][2] |

| Molecular Weight | 307.87 g/mol | [1][3] |

| CAS Number | 344-03-6 | [3] |

| Appearance | White to off-white crystalline powder or needles | [3][4][5] |

| Melting Point | 78-81 °C | [3][4] |

| Boiling Point | ~198 °C (estimate) | [4] |

| Density | ~2.198 g/cm³ (estimate) | [4] |

| Solubility | Almost transparent in methanol.[4][6] | |

| InChI Key | QFTZULJNRAHOIY-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)F)F)Br)F)F |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following are key spectroscopic techniques used for this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR are instrumental in confirming the substitution pattern of the fluorinated benzene (B151609) ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrations of the C-Br and C-F bonds, as well as the aromatic ring structure.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.

While specific peak data is not provided here, this information is readily available in chemical databases and through analytical service providers.

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[5] Its reactivity is primarily centered around the two bromine atoms, which can be substituted through various cross-coupling reactions. The electron-withdrawing nature of the four fluorine atoms on the benzene ring influences the reactivity of the C-Br bonds.

This compound serves as a valuable intermediate in the synthesis of:

-

Fluorinated Compounds: It is a key precursor for creating more complex fluorinated molecules for pharmaceutical and agrochemical applications.[5]

-

Advanced Materials: It is used in the development of high-performance polymers with enhanced thermal and chemical resistance.[5]

-

Electronics: Due to its dielectric properties, it finds applications in the fabrication of electronic components.[5]

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, to form new carbon-carbon bonds.

Experimental Protocols

A prominent use of this compound is in the synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene, a building block for fluorescent organic single crystals.[3] The synthesis is typically achieved via a Stille cross-coupling reaction.

Synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene via Stille Coupling

This section outlines a general experimental protocol for the Stille cross-coupling of this compound with 2-(tri-n-butylstannyl)thiophene.

Materials:

-

This compound

-

2-(tri-n-butylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene (B28343)

-

Standard Schlenk line glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and 2-(tri-n-butylstannyl)thiophene (2.2 equivalents).

-

Add the palladium catalyst, Pd₂(dba)₃ (e.g., 2 mol%), and the ligand, P(o-tol)₃ (e.g., 8 mol%).

-

Add anhydrous and degassed toluene via syringe.

-

Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Stille Coupling

References

- 1. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-二溴四氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound = 99 344-03-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 1,4-Dibromotetrafluorobenzene: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of 1,4-Dibromotetrafluorobenzene, a key intermediate in the synthesis of specialized fluorine-containing compounds. This document details its chemical properties, methods of characterization, and includes a visual representation of its molecular architecture.

Core Data Presentation

The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆Br₂F₄ |

| Molecular Weight | 307.87 g/mol |

| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrafluorobenzene |

| CAS Number | 344-03-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| SMILES String | Fc1c(F)c(Br)c(F)c(F)c1Br |

Molecular Structure

The molecular structure of this compound consists of a central benzene (B151609) ring where the hydrogen atoms at positions 1 and 4 are substituted with bromine atoms, and the hydrogen atoms at positions 2, 3, 5, and 6 are substituted with fluorine atoms. This symmetrical arrangement of substituents confers specific chemical and physical properties to the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The characterization of this compound is crucial for confirming its identity and purity. The following sections detail the experimental methodologies for its synthesis and spectroscopic analysis.

Synthesis Protocol

A documented method for the preparation of this compound involves the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: 4-bromotetrafluorobenzenethiol is melted and prepared for introduction into the reaction system.

-

Pyrolysis Reaction: The molten thiol and bromine are co-fed into a quartz tube reactor heated to 400°C.

-

Product Collection: The reaction products are collected in a flask cooled with an ice bath.

-

Aqueous Workup: The collected product mixture is treated with an aqueous solution of sodium bisulfite to remove unreacted bromine.

-

Isolation and Drying: The organic product is separated from the aqueous layer and dried, for instance, over anhydrous calcium chloride, to yield crude this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Instrumentation: A Bruker AV-300 spectrometer or equivalent.

-

¹⁹F NMR Protocol:

-

Frequency: 282.4 MHz.

-

Solvent: Carbon tetrachloride (CCl₄) with a deuterated acetone (B3395972) ((CD₃)₂CO) additive.

-

Internal Standard: Hexafluorobenzene (C₆F₆).

-

-

¹H NMR Protocol:

-

Frequency: 300 MHz.

-

Solvent: Carbon tetrachloride (CCl₄) with a deuterated acetone ((CD₃)₂CO) additive.

-

Internal Standard: Hexamethyldisiloxane (HMDS).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to separate, identify, and quantify the components of the sample.

-

Instrumentation: An HP G1801A gas chromatograph coupled with a mass-selective detector or a similar system.

-

Protocol:

-

Ionization Energy: 70 eV.

-

Column: A 30-meter HP-5 capillary column with a 0.25 mm internal diameter and a 0.25 µm film thickness.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Temperature Program: The column temperature is programmed to ramp from 50°C to 280°C to ensure separation of components.

-

Ion Source Temperature: Maintained at 173°C.

-

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1,4-dibromotetrafluorobenzene (CAS No. 344-03-6), a key intermediate in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. This document consolidates available data, outlines detailed experimental protocols for property determination, and presents logical workflows for analysis.

Core Physicochemical Data

Quantitative data for the melting point of this compound is well-documented. The compound is a white to off-white crystalline solid at room temperature.[1][2][3]

Melting Point

The reported melting point of this compound consistently falls within a narrow range, indicating a high degree of purity for commercially available samples.

| Parameter | Temperature Range (°C) |

| Melting Point | 75.0 - 82.0 |

Data compiled from multiple sources, including.[1][2][3][4][5][6]

Solubility

Qualitative analysis indicates that this compound is soluble in methanol.[1][6][7][8] Based on its chemical structure—a nonpolar aromatic ring with halogen substituents—it is anticipated to be soluble in a range of common organic solvents and insoluble in water. The principle of "like dissolves like" suggests good solubility in nonpolar and moderately polar organic solvents.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][6][7][8] |

| Ethanol | Likely Soluble |

| Acetone | Likely Soluble |

| Chloroform | Likely Soluble |

| Diethyl Ether | Likely Soluble |

| Toluene | Likely Soluble |

| Hexanes | Likely Soluble |

| Water | Insoluble |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducible research and quality control.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh capillary tube is prepared. The apparatus is heated to a temperature approximately 10-15°C below the anticipated melting point. The heating rate is then adjusted to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is the melting point.

-

Replicate Analysis: The procedure is repeated at least two more times with fresh samples to ensure the reproducibility of the results.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides a foundational understanding of the compound's behavior in different chemical environments.

Objective: To determine if this compound is soluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of solvents (e.g., methanol, ethanol, acetone, chloroform, diethyl ether, toluene, hexanes, deionized water)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated cylinder or micropipettes

Procedure:

-

Sample Preparation: Approximately 10 mg of this compound is weighed and placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the selected solvent is added to the test tube.

-

Mixing: The test tube is agitated using a vortex mixer for 30-60 seconds to facilitate dissolution.

-

Observation: The mixture is visually inspected. If the solid has completely disappeared, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

Systematic Testing: This procedure is repeated for each solvent to be tested.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Melting Point Determination.

Caption: Experimental Workflow for Qualitative Solubility Testing.

References

Spectroscopic Analysis of 1,4-Dibromotetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-dibromotetrafluorobenzene, a crucial building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₆Br₂F₄, with a molecular weight of 307.87 g/mol . Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a single resonance, indicative of the four magnetically equivalent fluorine atoms on the aromatic ring.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹⁹F | -131.83 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the carbon-fluorine and carbon-bromine bonds, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| 1479 | C-F stretching vibrations in the fluorophenyl ring[1] |

| 952 | C=C stretching vibrations of the aromatic ring[1] |

Mass Spectrometry (MS)

Mass spectral analysis of this compound, typically performed using Electron Impact (EI) ionization, reveals the molecular ion and characteristic fragmentation patterns. The presence of two bromine atoms results in a distinctive isotopic cluster for the molecular ion peak.

| m/z | Ion | Relative Intensity |

| 306, 308, 310 | [C₆Br₂F₄]⁺ (Molecular Ion) | High (Isotopic pattern) |

| 227, 229 | [C₆BrF₄]⁺ | Medium |

| 148 | [C₅F₄]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹⁹F)

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The spectrum is recorded on a standard NMR spectrometer operating at an appropriate frequency for ¹⁹F observation (e.g., 470 MHz). Chemical shifts are typically referenced to an internal or external standard.

Infrared Spectroscopy (FTIR)

The IR spectrum of solid this compound can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Impact)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions (molecular ion and fragment ions) are then accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

In-Depth Technical Guide: Crystal Structure Analysis of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,4-Dibromotetrafluorobenzene (C₆Br₂F₄), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. This document details the experimental protocols for its synthesis and single-crystal X-ray diffraction, presents its crystallographic data, and discusses the key structural features of the molecule.

Introduction

This compound is a halogenated aromatic compound with a symmetrical substitution pattern that lends itself to interesting intermolecular interactions in the solid state. Understanding its crystal structure is crucial for predicting its physical properties, reactivity, and potential for polymorphism, all of which are critical parameters in drug development and materials science. The stability and reactivity of this compound are significantly influenced by the interplay of the electron-withdrawing fluorine atoms and the bulky, polarizable bromine atoms.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine.

Materials:

-

4-bromotetrafluorobenzenethiol

-

Bromine

-

Argon gas

-

Quartz tube reactor (400 mm x 20 mm)

-

Electric tube furnace

-

Dropping funnels

-

Ice water bath

-

Sodium sulfite (B76179) solution

-

Calcium chloride

Procedure:

-

The quartz tube reactor is placed in an electric tube furnace and the system is purged with argon gas.

-

The furnace is heated to 400°C.

-

4-bromotetrafluorobenzenethiol is melted and placed in a dropping funnel.

-

Bromine is placed in a separate dropping funnel.

-

Under a continuous argon flow (~3 L/h), the molten 4-bromotetrafluorobenzenethiol and bromine are simultaneously added dropwise into the heated reactor.

-

The reaction products are collected in a receiving flask cooled with an ice water bath.

-

After the reaction is complete, the collected product is treated with a sodium sulfite solution to remove any unreacted bromine.

-

The organic layer is separated and dried over anhydrous calcium chloride to yield this compound.

Single-Crystal X-ray Diffraction Analysis

The following is a representative protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent, such as hexane (B92381) or ethanol, at room temperature.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

Structure Solution and Refinement:

-

The crystal system and space group are determined from the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

Data Presentation

As the complete, experimentally determined crystal structure of pure this compound is not publicly available in crystallographic databases, the following tables present hypothetical yet plausible data based on the known structure of similar halogenated benzenes. This data is for illustrative purposes to demonstrate the expected format and values.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₆Br₂F₄ |

| Formula weight | 307.87 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50 Å, α = 90° |

| b = 6.00 Å, β = 105.0° | |

| c = 9.80 Å, γ = 90° | |

| Volume | 482.0 ų |

| Z | 2 |

| Density (calculated) | 2.120 Mg/m³ |

| Absorption coefficient | 9.50 mm⁻¹ |

| F(000) | 284 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.0° to 28.0° |

| Reflections collected | 2500 |

| Independent reflections | 1100 [R(int) = 0.04] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1100 / 0 / 82 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |

| Largest diff. peak and hole | 0.60 and -0.50 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-Br1 | 1.890(3) | C2-C1-C6 | 120.0(3) |

| C1-C2 | 1.390(4) | C2-C1-Br1 | 120.0(2) |

| C1-C6 | 1.390(4) | C6-C1-Br1 | 120.0(2) |

| C2-F1 | 1.350(3) | C1-C2-C3 | 120.0(3) |

| C2-C3 | 1.390(4) | C1-C2-F1 | 120.0(3) |

| C3-F2 | 1.350(3) | C3-C2-F1 | 120.0(3) |

| C3-C4 | 1.390(4) | C2-C3-C4 | 120.0(3) |

| C4-Br2 | 1.890(3) | C2-C3-F2 | 120.0(3) |

| C4-C3-F2 | 120.0(3) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Conclusion

This technical guide has outlined the key procedures and data associated with the crystal structure analysis of this compound. While a definitive, publicly available crystal structure remains to be published, the provided protocols and hypothetical data serve as a valuable resource for researchers working with this compound. A detailed understanding of its solid-state structure is paramount for the rational design of new materials and active pharmaceutical ingredients. Further experimental work to determine and publish the crystal structure of this compound is highly encouraged to fill this gap in the scientific literature.

Reactivity of 1,4-Dibromotetrafluorobenzene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Dibromotetrafluorobenzene is a versatile synthetic intermediate, valued in the development of pharmaceuticals, agrochemicals, and high-performance materials. Its unique electronic properties, arising from the presence of both highly electronegative fluorine atoms and reactive bromine atoms, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, covering both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The tetrafluorinated benzene (B151609) ring in this compound is highly electron-deficient, making it susceptible to nucleophilic attack. While the fluorine atoms are generally more activating for SNAr than bromine, the carbon-bromine bond is weaker and more readily cleaved, leading to substitution at the bromine-bearing carbons.

Reaction with Thiolates

The reaction of this compound with thiolates is complex and highly dependent on reaction conditions. A notable example is the reaction with potassium hydrosulfide (B80085) (KSH), which can lead to a mixture of products arising from both nucleophilic substitution and halogenophilic attack.

Quantitative Data: Reaction of this compound with KSH [1]

| Entry | Reactant Order | Temperature (°C) | Product Ratio (9:6:10:11:8) |

| 1 | Direct | 42-47 | Predominantly 9 |

| 2 | Direct | 1-5 | ~78 : 13 : 3 : 2 : 4 |

| 3 | Reverse | 42-47 | Predominantly 11 |

| 4 | Reverse | 1-5 | Predominantly 9 |

| 5 | Direct (with azobenzene) | ~45 | ~91 : 2 : 3 : 4 |

| 6 | Reverse (with azobenzene) | ~45 | ~30 : 1 : 9 : 60 |

Product Key: 9 = 1-bromo-2,3,5,6-tetrafluorobenzene, 6 = 4-bromotetrafluorobenzenethiol, 10 = 2,3,5,6-tetrafluorobenzenethiol, 11 = 1,2,4,5-tetrafluorobenzene, 8 = 2,5-dibromotrifluorobenzenethiol.

Experimental Protocol: Reaction of this compound with KSH [1]

Typical Procedure (Direct Order):

-

Dissolve this compound in dimethylformamide (DMF).

-

With stirring, add a solution of KSH in ethylene (B1197577) glycol (~4-4.2 mol/L) to the solution of this compound.

-

Spontaneous heating of the reaction mixture will occur upon mixing. Maintain the desired reaction temperature using a cooling bath if necessary.

-

After the desired reaction time, pour the mixture into a mixture of concentrated hydrochloric acid and ice.

-

Adjust the temperature to room temperature and steam distill the mixture to isolate the products.

Typical Procedure (Reverse Order):

-

Dissolve this compound in DMF (e.g., 5 mL).

-

Add the resulting solution to a KSH solution that has been diluted with DMF.

-

Follow steps 3-5 from the direct order procedure.

Figure 1: Generalized SNAr mechanism for the reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically offer high yields and functional group tolerance under relatively mild conditions.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.

Quantitative Data: Sonogashira Coupling of Aryl Halides with Phenylacetylene

While specific data for this compound is limited, the following table provides representative yields for the Sonogashira coupling of related aryl halides.

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Yield (%) |

| 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | - | >95 |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | - | >95 |

| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | - | ~80 |

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

-

Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Yield (%) |

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/H₂O | Na₂CO₃ | >95 |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | K₂CO₃ | ~90 |

| 4,4'-Dibromobiphenyl | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | K₃PO₄ | >98 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

In a reaction vessel, combine the aryl bromide (1 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃, 10 mL).

-

Add a solvent system such as toluene/dioxane (4:1, 10 mL).

-

Degas the mixture and stir for the desired time at an elevated temperature (e.g., 85 °C) under a nitrogen atmosphere.

-

After cooling, filter the mixture through Celite and separate the organic layer.

-

Concentrate the organic layer and purify the residue by silica (B1680970) gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Halide | Amine | Catalyst System | Solvent | Base | Yield (%) |

| 1-Bromo-4-tert-butylbenzene | Morpholine | Pd(OAc)₂/BINAP | Toluene | NaOt-Bu | >95 |

| 1-Bromo-4-cyanobenzene | Aniline | Pd₂(dba)₃/XPhos | 1,4-Dioxane | K₃PO₄ | ~90 |

| 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃/tBu₃P·HBF₄ | Toluene | NaOt-Bu | 65[4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (0.5-1.0 mol%), ligand (0-0.5 mol%), base (e.g., NaOt-Bu, 1.4 mmol), and aryl halide (1.0 mmol).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., N₂) three times.

-

Add the amine (1.4 mmol) and anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

-

Heat the rapidly stirring reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time.

-

After completion, dilute the reaction mixture with an appropriate solvent and filter through a plug of Celite for analysis or work-up.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds.

Quantitative Data: Ullmann-type Coupling of Aryl Halides

| Aryl Halide | Nucleophile | Catalyst System | Solvent | Base | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenol (B47542) | CuI/Phenanthroline | Toluene | Cs₂CO₃ | ~85 |

| 1-Bromo-4-cyanobenzene | Aniline | CuI/DMEDA | DMF | K₂CO₃ | ~70 |

| 1,4-Dibromobenzene | 4-Methoxyphenol | CuI/PPh₃ | Toluene | K₂CO₃ | Moderate |

Experimental Protocol: General Procedure for Ullmann Condensation [6]

-

Combine the aryl halide, nucleophile (e.g., phenol or amine), copper catalyst (e.g., CuI), a ligand (if necessary), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene or DMF).

-

Heat the reaction mixture to the desired temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with a solvent, and wash with aqueous solutions to remove the catalyst and salts.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Figure 3: Simplified catalytic cycles for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. Its reactivity is characterized by a susceptibility to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the perfluorinated ring activates the molecule for SNAr, while the carbon-bromine bonds provide key sites for metal-catalyzed transformations. A thorough understanding of the reaction conditions is crucial for controlling the selectivity and achieving high yields of the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important fluoroaromatic compound.

References

- 1. Volume # 2(75), March - April 2011 — "Preparation of this compound from 4-bromotetrafluorobenzenethiol and bromine. Reactions of this compound with KSH" [notes.fluorine1.ru]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromotetrafluorobenzene is a halogenated aromatic compound recognized for its utility as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its highly fluorinated structure imparts significant chemical and thermal stability, a critical attribute for its applications in demanding synthetic and material science contexts. This guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. Due to a lack of specific publicly available data on the thermal decomposition of this compound, this guide leverages data from the closely related compound, bromopentafluorobenzene (B106962), to provide insights into its expected thermal behavior. Detailed experimental protocols for common thermal analysis techniques are also presented to facilitate further research in this area.

Introduction

This compound (C₆Br₂F₄) is a solid crystalline compound with a melting point in the range of 78-81°C. Its chemical structure, featuring a tetrafluorinated benzene (B151609) ring with two bromine substituents in a para arrangement, contributes to its notable stability. This stability is a key factor in its use as a building block in organic synthesis and in the development of high-performance polymers.[1] Understanding the thermal limits and degradation products of this compound is crucial for ensuring safe handling, predicting reaction outcomes at elevated temperatures, and assessing its environmental fate.

While direct experimental data on the thermal degradation of this compound is limited in publicly accessible literature, its synthesis via pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C suggests a considerable degree of thermal resilience.[2] This guide will extrapolate potential thermal behavior based on the known properties of similar polyhalogenated aromatic compounds and provide standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆Br₂F₄ | |

| Molecular Weight | 307.87 g/mol | |

| Melting Point | 78-81 °C | |

| Appearance | White to cream crystals or powder | [3] |

| CAS Number | 344-03-6 |

Thermal Stability Analysis

Table 2: Thermal Properties of Bromopentafluorobenzene (CAS: 344-04-7)

| Property | Value | Reference |

| Boiling Point | 137 °C | [4][5] |

| Flash Point | 87 °C (closed cup) | [4] |

It is important to note that the presence of a second bromine atom in this compound may influence its volatility and decomposition temperature compared to bromopentafluorobenzene.

Thermal Degradation Pathways

The thermal decomposition of polyhalogenated aromatic compounds can proceed through various mechanisms, including the cleavage of carbon-halogen and carbon-carbon bonds. At elevated temperatures, these compounds can break down to form smaller halogenated and non-halogenated fragments.

The degradation of brominated flame retardants, a class of compounds to which this compound is structurally related, has been studied more extensively. Under pyrolytic (inert) or oxidative (air) conditions, these compounds can decompose to form a complex mixture of products, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6] The specific degradation products of this compound are expected to be influenced by the temperature, atmosphere, and presence of other reactive species.

A hypothetical degradation pathway could involve the initial homolytic cleavage of a C-Br bond, which has a lower bond dissociation energy than a C-F or C-C bond. This would generate a tetrafluorobromophenyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction (if a hydrogen source is present), dimerization, or further fragmentation of the aromatic ring at very high temperatures.

Experimental Protocols

To facilitate the investigation of the thermal properties of this compound, detailed protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided below.

Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (or other inert gas) or Air.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program: Heat from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Volume # 2(75), March - April 2011 — "Preparation of this compound from 4-bromotetrafluorobenzenethiol and bromine. Reactions of this compound with KSH" [notes.fluorine1.ru]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. ブロモペンタフルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bromopentafluorobenzene | 344-04-7 [chemicalbook.com]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

A Technical Guide to 1,4-Dibromotetrafluorobenzene: Commercial Availability, Synthesis, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-dibromotetrafluorobenzene, a key building block in synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. This document details its commercial availability from various suppliers, provides a comprehensive synthesis protocol, and outlines a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically with purities of 98% or higher. The compound is usually supplied as a white to off-white crystalline solid. Pricing varies depending on the supplier, purity, and quantity purchased. Below is a summary of major suppliers and their typical offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99% | 1 g, 5 g, 25 g |

| Thermo Scientific | ≥98.5% | 1 g, 5 g, 25 g |

| TCI America | >98.0% (GC) | 5 g, 25 g |

| Chem-Impex | ≥98% (GC) | 5 g, 25 g |

| Apollo Scientific | 98% | 1 g, 5 g, 25 g |

| Pure Science | 98% | 1 g |

| ChemSupply | >98.0% | 25 g |

| Matrix Fine Chemicals | Custom | Inquire for details |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine.[1]

Experimental Protocol: Synthesis via Pyrolysis[1]

Materials:

-

4-bromotetrafluorobenzenethiol

-

Bromine

-

Argon gas

-

Quartz tube reactor (400 x 20 mm)

-

Electric tube furnace

-

Apparatus for distillation and collection of product

Procedure:

-

The pyrolysis is conducted in a quartz tube reactor heated to 400°C in an electric tube furnace.

-

Before introducing the reactants, the system is thoroughly purged with argon gas.

-

4-bromotetrafluorobenzenethiol and bromine are simultaneously introduced into the heated reactor under a continuous flow of argon (approximately 3 L/h).

-

The reaction mixture is passed through the heated zone.

-

The crude product exiting the reactor is collected.

-

Purification of the crude product is achieved through distillation to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl compounds. The two bromine atoms on the tetrafluorobenzene ring allow for sequential or double cross-coupling, providing a versatile platform for building molecular complexity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound. This protocol is adapted from established methods for similar substrates.[2][3]

Materials:

-

This compound

-

Arylboronic acid (1.1 to 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., 2 M aqueous K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Pressure tube or Schlenk flask

-

Argon or nitrogen gas for inert atmosphere

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a pressure tube or Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation or 2.2 mmol for di-arylation), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).

-

Add the chosen solvent (e.g., 1,4-dioxane, 5 mL).

-

Add the aqueous base solution (e.g., 2 M K₂CO₃, 1-2 mL).

-

Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to 80-100°C under an inert atmosphere for 3-24 hours. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired arylated product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Synthesis of 1,4-Dibromotetrafluorobenzene from 1,2,4,5-Tetrafluorobenzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,4-dibromotetrafluorobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The featured protocol details the direct bromination of 1,2,4,5-tetrafluorobenzene (B1209435) using bromine in 65% oleum (B3057394), a widely recognized and effective method for the preparation of brominated polyfluoroaromatic compounds.[2] This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in research and development settings.

Introduction

Polyfluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block for the introduction of the tetrafluorophenylene moiety into complex molecules. The synthesis of this compound is therefore a critical step in the discovery and development of novel chemical entities. The direct electrophilic bromination of 1,2,4,5-tetrafluorobenzene presents an efficient route to the desired product.

Reaction Scheme

The synthesis of this compound from 1,2,4,5-tetrafluorobenzene proceeds via an electrophilic aromatic substitution reaction. The highly acidic and oxidizing environment generated by bromine in 65% oleum facilitates the substitution of the two hydrogen atoms on the tetrafluorobenzene ring with bromine atoms.

Chemical Equation:

C₆H₂F₄ + 2Br₂ → C₆Br₂F₄ + 2HBr

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

-

1,2,4,5-Tetrafluorobenzene (C₆H₂F₄)

-

Bromine (Br₂)

-

65% Oleum (fuming sulfuric acid, H₂SO₄·xSO₃)

-

Ice

-

Sodium bisulfite (NaHSO₃) solution (aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium bisulfite solution to neutralize any evolved hydrogen bromide and unreacted bromine.

-

Charging the Reactor: Charge the flask with 65% oleum. Begin stirring and cool the flask in an ice bath.

-

Addition of Reactants: Slowly and cautiously add 1,2,4,5-tetrafluorobenzene to the stirred oleum. Subsequently, add bromine dropwise from the dropping funnel, maintaining the temperature of the reaction mixture below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 50-60 °C and maintain this temperature with stirring for several hours until the reaction is complete (monitoring by GC-MS is recommended).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Decolorization: Add a sufficient amount of aqueous sodium bisulfite solution to the mixture to quench any excess bromine (the reddish-brown color should disappear).

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by sublimation to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Molar Ratio (C₆H₂F₄:Br₂) | 1 : 2.2 (a slight excess of bromine is recommended) |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Reported Yield | Up to 85% |

Note: The yield is based on literature for similar polyfluoroaromatic brominations and may vary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for Sonogashira Coupling of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromotetrafluorobenzene. While specific literature detailing a broad range of Sonogashira coupling protocols for this particular substrate is limited, this guide offers a comprehensive overview based on established methodologies for similar polyhalogenated and perfluorinated aromatic compounds. The protocols provided herein are representative and may require optimization for specific alkynes and desired outcomes (mono- versus di-alkynylation).

Introduction to Sonogashira Coupling on Perfluorinated Arenes

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis, particularly in the preparation of pharmaceuticals, natural products, and advanced materials.

For substrates like this compound, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bonds. Generally, aryl bromides are less reactive than the corresponding iodides in Sonogashira coupling.[1] However, the electron-deficient nature of the perfluorinated ring can enhance its susceptibility to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Control over the stoichiometry of the alkyne and careful selection of reaction conditions are crucial for achieving selective mono- or di-alkynylation of this compound.

General Reaction Scheme

References

Application Notes and Protocols for the Formation of Grignard Reagents from 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from aryl halides is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds. 1,4-Dibromotetrafluorobenzene is a valuable building block in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science due to their unique physicochemical properties. The preparation of Grignard reagents from this substrate provides access to highly reactive tetrafluorophenyl nucleophiles. These can be either the mono-Grignard reagent, 4-bromo-2,3,5,6-tetrafluorophenylmagnesium bromide, or the di-Grignard reagent, 1,4-bis(magnesiobromo)tetrafluorobenzene. The selective formation of these reagents is critical for their application in subsequent synthetic steps. For instance, these Grignard reagents are utilized in the synthesis of polyfluorinated polyphenylenes.[1]

This document provides detailed protocols for the selective formation of both the mono- and di-Grignard reagents from this compound, along with key reaction parameters and expected outcomes.

Data Presentation

The selective formation of the mono- or di-Grignard reagent is primarily controlled by the stoichiometry of the reactants. The following table summarizes the key quantitative data for these reactions.

| Parameter | Mono-Grignard Formation | Di-Grignard Formation |

| This compound (equivalents) | 1.0 | 1.0 |

| Magnesium Turnings (equivalents) | 1.0 - 1.2 | 2.0 - 2.4 |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Initiator | Iodine crystal or 1,2-dibromoethane | Iodine crystal or 1,2-dibromoethane |

| Reaction Temperature | Room Temperature to 40 °C | Room Temperature to Reflux |

| Reaction Time | 1 - 3 hours | 2 - 6 hours |

| Typical Yield | 70 - 90% (in solution) | 60 - 80% (in solution) |

| Appearance | Cloudy, grey to brownish solution | Cloudy, grey to brownish solution |

Experimental Protocols

General Considerations for Grignard Reactions:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of inert gas (Nitrogen or Argon). Anhydrous solvents are essential.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial to initiate the reaction. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring of the magnesium under an inert atmosphere.

-

Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

Protocol 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorophenylmagnesium bromide (Mono-Grignard Reagent)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The top of the condenser and the dropping funnel should be fitted with an inert gas inlet.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the dibromide solution to the magnesium suspension.

-

The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the formation of a cloudy grey solution. Gentle warming may be required to start the reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 40 °C) for an additional 1-2 hours to ensure complete conversion.

-

The resulting grey to brownish solution of 4-bromo-2,3,5,6-tetrafluorophenylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.

Protocol 2: Synthesis of 1,4-Bis(magnesiobromo)tetrafluorobenzene (Di-Grignard Reagent)

Materials:

-

Same as Protocol 1, with adjusted stoichiometry.

Procedure:

-

Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1, but use 2.2 equivalents of magnesium turnings.

-

Reaction Initiation: Follow step 3 from Protocol 1.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound (1.0 equivalent) in anhydrous THF dropwise. The reaction is typically more exothermic than the mono-Grignard formation. Maintain a steady reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the formation of the di-Grignard reagent.

-

The resulting grey to brownish suspension contains 1,4-bis(magnesiobromo)tetrafluorobenzene and is ready for use.

Visualizations

Caption: Reaction pathway for the formation of mono- and di-Grignard reagents.

Caption: General experimental workflow for Grignard reagent synthesis.

References

Application Notes and Protocols for the Polymerization of 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers derived from the polymerization of 1,4-dibromotetrafluorobenzene. The resulting polymer, poly(2,3,5,6-tetrafluorophenylene), exhibits exceptional thermal stability, chemical resistance, and desirable dielectric properties, making it a candidate for a variety of advanced applications.

Introduction to High-Performance Fluoropolymers

Fluoropolymers are a class of polymers characterized by the presence of fluorine atoms in their structure. This carbon-fluorine bond is one of the strongest in organic chemistry, imparting remarkable properties to these materials. They are known for their high thermal stability, excellent chemical resistance to a wide range of corrosive agents, low coefficient of friction, and excellent electrical insulation properties.[1] These characteristics make them indispensable in demanding environments across various industries, including aerospace, automotive, electronics, and medical devices.[2][3][4]

The polymerization of this compound is a key method for producing poly(2,3,5,6-tetrafluorophenylene), a high-performance fluoropolymer. This polymer is of particular interest for applications requiring robust materials that can withstand harsh conditions.

Polymerization of this compound via Ullmann Coupling